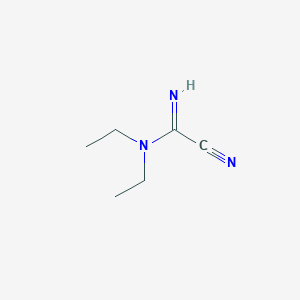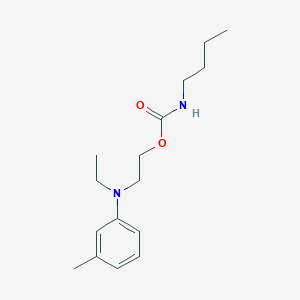![molecular formula C15H15N3O3S B8043077 4-[5-(4-Hydroxyphenyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide](/img/structure/B8043077.png)
4-[5-(4-Hydroxyphenyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(4-Hydroxyphenyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide is a synthetic organic compound known for its diverse pharmacological properties. This compound features a pyrazole ring fused with a benzenesulfonamide moiety, making it a significant molecule in medicinal chemistry due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-Hydroxyphenyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of (E)-3-(4-hydroxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one and 4-hydrazinobenzenesulfonamide hydrochloride.
Reaction Conditions: These starting materials are refluxed in an ethanolic solution with a catalytic amount of glacial acetic acid for approximately 11 hours. The reaction mixture is monitored using thin-layer chromatography (TLC).
Isolation: After the reaction, the mixture is stirred at room temperature for 12 hours, and the solvent is removed under reduced pressure.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors for better control over reaction conditions and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
4-[5-(4-Hydroxyphenyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could yield a fully saturated pyrazole ring.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX, an enzyme involved in pH regulation in cancer cells. By inhibiting this enzyme, the compound disrupts the cellular environment, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
4-[5-(4-Fluorophenyl)-3-(4-hydroxyphenyl)-4,5-dihydropyrazol-1-yl]benzenesulfonamide: Similar structure but with a fluorine atom, which can affect its pharmacological properties.
4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide: Contains a thiazole ring instead of a pyrazole, leading to different biological activities.
Uniqueness
4-[5-(4-Hydroxyphenyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide is unique due to its specific combination of a pyrazole ring and a benzenesulfonamide moiety, which contributes to its potent inhibitory effects on carbonic anhydrase IX and its selectivity towards cancer cells .
Propiedades
IUPAC Name |
4-[5-(4-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c16-22(20,21)14-7-3-12(4-8-14)18-10-9-15(17-18)11-1-5-13(19)6-2-11/h1-8,19H,9-10H2,(H2,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPVUQNIMMRLHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(N=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[3-(butylsulfamoyl)phenyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B8043052.png)
![2,5-Dimethyl-4-[(4-sulfamoylphenyl)methyl]benzenesulfonamide](/img/structure/B8043063.png)

![2-[[3-(Dimethylamino)propyl-[(2-hydroxy-3,5-dimethylphenyl)methyl]amino]methyl]-4,6-dimethylphenol](/img/structure/B8043085.png)
![3-(4-Methylphenyl)sulfonyl-4,5-dihydrochromeno[3,4-e][1,3]oxazin-2-one](/img/structure/B8043093.png)



![Methyl 2-[2-[(1-methoxy-2-methyl-1-oxopropan-2-yl)amino]ethylamino]-2-methylpropanoate](/img/structure/B8043121.png)
